molecular formula C22H28N2O3 B14546119 2-(tert-Butylamino)benzoic anhydride CAS No. 61752-04-3

2-(tert-Butylamino)benzoic anhydride

Cat. No.: B14546119
CAS No.: 61752-04-3
M. Wt: 368.5 g/mol
InChI Key: HTDVGUWWYVUACA-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)benzoic anhydride is a chemical compound that belongs to the class of benzoic anhydrides It is characterized by the presence of a tert-butylamino group attached to the benzoic anhydride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)benzoic anhydride typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)benzoic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the anhydride to its corresponding amine or alcohol derivatives.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butylamino)benzoic anhydride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)benzoic anhydride involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)benzoic acid: The parent acid of the anhydride.

    2-(tert-Butylamino)benzamide: A related compound with an amide functional group.

    2-(tert-Butylamino)benzyl alcohol: A derivative with an alcohol functional group.

Uniqueness

2-(tert-Butylamino)benzoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity and chemical properties compared to its acid, amide, and alcohol counterparts. This uniqueness makes it valuable in specific synthetic and research applications where the anhydride functionality is required.

Properties

CAS No.

61752-04-3

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

[2-(tert-butylamino)benzoyl] 2-(tert-butylamino)benzoate

InChI

InChI=1S/C22H28N2O3/c1-21(2,3)23-17-13-9-7-11-15(17)19(25)27-20(26)16-12-8-10-14-18(16)24-22(4,5)6/h7-14,23-24H,1-6H3

InChI Key

HTDVGUWWYVUACA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2NC(C)(C)C

Origin of Product

United States

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